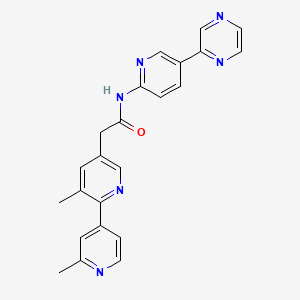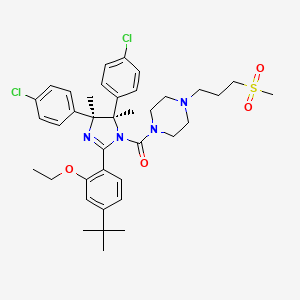
LGK-974
科学的研究の応用
WNT-974 has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical models of Wnt-dependent tumors, including head and neck squamous cell carcinoma and colorectal cancer. Clinical trials have demonstrated its ability to inhibit the Wnt pathway, making it a potential candidate for combination therapies with checkpoint inhibitors like spartalizumab .
化学反応の分析
WNT-974は、主に体内での代謝反応を受けます。これは、ポルキュパイン酵素を阻害するように設計されており、それによってWntリガンドのパルミトイル化とそれに続く分泌を阻止します。 この阻害は、癌細胞の増殖と増殖に不可欠なWntシグナル伝達経路を阻害します .
科学研究の応用
WNT-974は、癌治療の可能性について広く研究されています。Wnt依存性腫瘍の臨床前モデルでは、頭頸部扁平上皮癌や大腸癌など、有望な結果が示されています。 臨床試験では、Wnt経路を阻害する能力が示されており、スパルタリズマブなどのチェックポイント阻害剤との併用療法の候補となっています .
作用機序
WNT-974は、Wntリガンドのパルミトイル化を担うポルキュパイン酵素を阻害することでその効果を発揮します。この阻害は、Wntリガンドの分泌と活性化を阻止し、それによってWntシグナル伝達経路を阻害します。 この経路は、細胞の増殖と分化に不可欠であり、その調節不全は様々な癌に関連付けられています .
類似の化合物との比較
WNT-974は、ポルキュパイン酵素に対する特異性においてユニークです。Wnt経路を標的とする他の化合物には、LGK-974やその他のポルキュパイン阻害剤などがあります。 WNT-974は、ポルキュパイン酵素の強力かつ選択的な阻害により際立っており、癌治療の有望な候補となっています .
類似化合物との比較
WNT-974 is unique in its specificity for the Porcupine enzyme. Other compounds targeting the Wnt pathway include LGK-974 and other Porcupine inhibitors. WNT-974 stands out due to its potent and selective inhibition of the Porcupine enzyme, making it a promising candidate for cancer therapy .
準備方法
WNT-974の合成には、ビピリジンおよびピラジン誘導体の形成を含む複数の工程が含まれます。具体的な合成経路および反応条件は機密情報であり、公開されている文献では詳細な情報は入手できません。 臨床設定では、この化合物は経口投与されることが知られています .
特性
IUPAC Name |
2-[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYGTCZJJLTAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243244-14-5 | |
| Record name | WNT-974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243244145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WNT-974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WNT-974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27F40013Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of LGK974?
A: LGK974 specifically targets Porcupine (PORCN) [, , , , , ].
Q2: How does LGK974 interact with PORCN?
A: LGK974 binds to PORCN and inhibits its enzymatic activity [].
Q3: What is the function of PORCN in the Wnt signaling pathway?
A: PORCN is a membrane-bound O-acyltransferase responsible for palmitoylating Wnt ligands. This palmitoylation is crucial for the secretion and activity of Wnt proteins [, , , , ].
Q4: What are the downstream effects of LGK974-mediated PORCN inhibition?
A: LGK974 inhibits the secretion of Wnt ligands, leading to the downregulation of Wnt/β-catenin signaling [, , , , , , , , , , ]. This downregulation affects various cellular processes, including:
- Reduced proliferation: [, , , , , , , , , , ]
- Induction of apoptosis: [, , , , , , ]
- Suppression of colony formation: [, , , , ]
- Inhibition of migration and invasion: [, , , , ]
- Modulation of the inflammatory response: [, ]
- Alterations in cell metabolism: [, , ]
- Induction of differentiation: [, ]
Q5: What is the molecular formula of LGK974?
A5: C20H17N7O
Q6: What is the molecular weight of LGK974?
A6: 371.4 g/mol
Q7: What is known about the material compatibility and stability of LGK974?
A: While specific details about material compatibility are limited in the provided research, LGK974 has been successfully formulated for oral administration in preclinical studies [, , ].
Q8: Does LGK974 exhibit any catalytic properties itself?
A: LGK974 is not known to possess catalytic activity. It functions by inhibiting the catalytic activity of PORCN [].
Q9: What is the bioavailability of LGK974?
A: While a specific bioavailability value isn't provided, research indicates that LGK974 is orally bioavailable [, ].
Q10: What is the half-life of LGK974?
A10: The research articles do not provide information on the half-life of LGK974.
Q11: How is LGK974 metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of LGK974 are not elaborated upon in the research provided.
Q12: What are the pharmacodynamic effects of LGK974 in vivo?
A12: LGK974 demonstrates potent inhibition of the Wnt signaling pathway in vivo, leading to:
Q13: What in vitro models have been used to study LGK974?
A13: Various in vitro models have been employed, including:
- Cell lines: Numerous cancer cell lines, including those derived from hepatocellular carcinoma, lung cancer, breast cancer, pancreatic cancer, renal cell carcinoma, Ewing sarcoma, and glioblastoma, have been utilized [, , , , , , , , , , , , , , ].
- Primary cell cultures: Primary human trabecular meshwork cells and rat cardiomyoblasts have been used [, ].
- 3D cell cultures (spheroids): [, ]
- Co-culture systems: Systems incorporating mesenchymal stromal cells have been used to study the tumor microenvironment [].
Q14: What in vivo models have been used to study LGK974?
A14: In vivo efficacy has been assessed in:
- Rodent xenograft models: Including subcutaneous and orthotopic models of various cancers [, , , , , ].
- Genetically modified mouse models: Such as the Col1(2.3)/Rs1 mouse model for fibrous dysplasia [, , ].
- Mouse models of myocardial ischemia-reperfusion injury: []
Q15: Have any clinical trials been conducted with LGK974?
A: Yes, LGK974 has entered Phase I clinical trials for melanoma and lobular breast cancer []. Additional trials are exploring its potential in other cancer types.
Q16: Are there any known mechanisms of resistance to LGK974?
A: Research suggests that loss of AXIN1, a negative regulator of Wnt signaling, can lead to acquired resistance to LGK974 in colorectal cancer cells harboring RSPO3 fusions [].
Q17: What are potential biomarkers for predicting LGK974 efficacy?
A17: Research suggests that:
- RNF43 mutations: Pancreatic ductal adenocarcinoma (PDAC) cells with RNF43 mutations show sensitivity to LGK974, suggesting RNF43 mutational status as a potential biomarker for patient selection [].
- AXIN2 expression: High AXIN2 expression, a Wnt target gene, correlates with Wnt pathway activity and may predict sensitivity to LGK974 [].
- Loss of AXIN1: Could potentially serve as a marker for acquired resistance to LGK974 [].
Q18: Does LGK974 induce any immunological responses?
A: While specific data on immunogenicity is limited, research suggests that LGK974 may modulate the tumor microenvironment, potentially influencing immune cell infiltration and function [, , ]. Further investigation is needed to fully elucidate LGK974's impact on the immune system.
Q19: Does LGK974 interact with drug transporters?
A: Research indicates that LGK974 can downregulate the expression and function of the ABCG2 drug transporter in brain endothelial cells []. This finding highlights the potential for LGK974 to modulate drug efflux and impact the delivery of other therapeutic agents, particularly in the context of brain tumors.
Q20: Are there any alternative Wnt inhibitors being explored?
A20: Yes, several other Wnt pathway inhibitors are under investigation, targeting different components of the pathway, including:
- Other PORCN inhibitors: Wnt-C59 []
- Tankyrase inhibitors: XAV939 []
- β-catenin/TCF transcriptional complex inhibitors: ICG-001 []
- Wnt5A inhibitors: []
- Disheveled protein inhibitors: []
Q21: What are the key milestones in the development of LGK974?
A: * Discovery of Wnt signaling pathway and its role in cancer: Research spanning several decades identified the Wnt signaling pathway and its crucial role in development and disease, including cancer [].* Identification of PORCN as a druggable target: The discovery of PORCN as an essential enzyme for Wnt ligand secretion and activity established it as a promising target for therapeutic intervention []. * Development of LGK974: Medicinal chemistry efforts led to the development of LGK974, a potent, selective, and orally bioavailable PORCN inhibitor [, , ].* Preclinical validation: Extensive in vitro and in vivo studies demonstrated the anti-tumor efficacy of LGK974 in various cancer models [, , , , ].* Clinical development: LGK974 has progressed to Phase I clinical trials for melanoma and lobular breast cancer, marking a significant milestone in its development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















